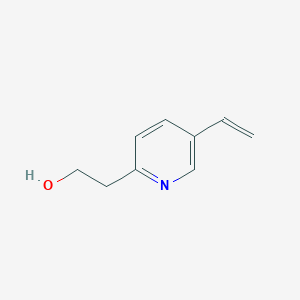

5-Ethenyl-2-pyridineethanol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

16222-94-9 |

|---|---|

Fórmula molecular |

C9H11NO |

Peso molecular |

149.19 g/mol |

Nombre IUPAC |

2-(5-ethenylpyridin-2-yl)ethanol |

InChI |

InChI=1S/C9H11NO/c1-2-8-3-4-9(5-6-11)10-7-8/h2-4,7,11H,1,5-6H2 |

Clave InChI |

RDDTWVGYAHLVOK-UHFFFAOYSA-N |

SMILES |

C=CC1=CN=C(C=C1)CCO |

SMILES canónico |

C=CC1=CN=C(C=C1)CCO |

Otros números CAS |

16222-94-9 |

Sinónimos |

2-Ethenylpyrid-2-yl)ethanol |

Origen del producto |

United States |

Foundational & Exploratory

5-Ethenyl-2-pyridineethanol CAS 16222-94-9 chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 5-Ethenyl-2-pyridineethanol (CAS 16222-94-9). This document is structured for researchers and drug development professionals, focusing on the compound's dual-functionality as a polymerizable monomer and a pharmaceutical intermediate.

CAS: 16222-94-9 Synonyms: 5-Vinyl-2-pyridineethanol; 2-(5-Vinylpyridin-2-yl)ethanol; 2-Hydroxyethyl-5-vinylpyridine.

Executive Summary

This compound is a bifunctional pyridine derivative characterized by a polymerizable vinyl group at the C5 position and a reactive hydroxyethyl group at the C2 position. Unlike its saturated analog (5-ethyl-2-pyridineethanol, a key intermediate for Pioglitazone), this compound serves as a high-value monomer for synthesizing functionalized polymers with pH-responsive properties and metal-chelating capabilities. Its unique structure allows for orthogonal functionalization—polymerization via the vinyl group and conjugation via the hydroxyl group—making it a critical scaffold in advanced drug delivery systems and molecular imprinting.

Chemical Identity & Physical Properties

The compound exists as a low-melting solid or viscous liquid, exhibiting solubility in polar organic solvents (ethanol, DMSO, chloroform) and pH-dependent solubility in water.

| Property | Value / Description |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Viscous yellow liquid or low-melting solid (tendency to supercool) |

| Boiling Point | ~130–135 °C at 5 mmHg (Predicted) |

| pKa (Pyridine N) | ~5.0–5.5 (Protonatable in acidic media) |

| Solubility | Soluble in alcohols, chlorinated solvents, dilute acids; sparingly soluble in water (neutral pH).[1][2][3][4] |

| Stability | Heat/Light Sensitive. Prone to spontaneous polymerization; typically stabilized with 4-tert-butylcatechol (TBC) or hydroquinone. |

Synthetic Routes & Manufacturing

The primary industrial synthesis exploits the high acidity of the methyl protons in 2-methyl-5-vinylpyridine (MVP) . The vinyl group at C5 withstands the condensation conditions, provided radical inhibitors are present.

Mechanism: Aldol-Type Condensation

The synthesis involves the condensation of 2-methyl-5-vinylpyridine with formaldehyde (or paraformaldehyde) in an autoclave. The reaction is driven by the activation of the C2-methyl group by the electron-deficient pyridine ring.

Figure 1: Synthesis pathway via condensation of 2-methyl-5-vinylpyridine and formaldehyde.

Experimental Protocol: Synthesis via Condensation

Note: This protocol requires a high-pressure autoclave and strict exclusion of oxygen to prevent polymerization.

-

Charge: Load an autoclave with 2-methyl-5-vinylpyridine (1.0 eq) , Paraformaldehyde (1.2 eq) , and 4-tert-butylcatechol (1000 ppm) as a polymerization inhibitor.

-

Reaction: Seal the reactor and heat to 135–140 °C for 6–8 hours. Internal pressure will rise; ensure the vessel is rated for at least 20 bar.

-

Workup: Cool to room temperature. The mixture will be a viscous dark oil.

-

Purification:

-

Dilute with ethyl acetate and wash with water to remove unreacted formaldehyde.

-

Crucial Step: Perform fractional distillation under high vacuum (<1 mmHg). The product distills after unreacted MVP.

-

Storage: Immediately add fresh inhibitor (100 ppm TBC) to the distillate and store at -20 °C under argon.

-

Reactivity Profile & Mechanism

The compound's utility stems from its dual reactivity. Researchers must select conditions that target one functional group without affecting the other.

A. Vinyl Group (Polymerization)

The vinyl group at C5 is electron-deficient due to the pyridine ring, making it susceptible to radical polymerization and anionic polymerization .

-

Radical: Initiated by AIBN or BPO. Forms poly(5-vinyl-2-pyridineethanol), a pH-sensitive polymer.

-

Copolymerization: Often copolymerized with styrene or divinylbenzene to create functional resins (e.g., for metal scavenging).

B. Hydroxyl Group (Derivatization)

The primary alcohol at the end of the ethyl chain allows for conjugation.

-

Esterification: Reacts with carboxylic acids/anhydrides (e.g., methacryloyl chloride) to create cross-linkers.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (5-vinyl-2-pyridineacetic acid).

C. Pyridine Nitrogen[5]

-

Protonation: pKa ~5.2. The polymer becomes cationic and water-soluble at pH < 5.

-

Coordination: Acts as a monodentate ligand for transition metals (Cu, Pd, Pt).

Figure 2: Orthogonal reactivity map highlighting the divergence between vinyl polymerization and hydroxyl functionalization.

Applications in Drug Development & Materials

pH-Responsive Drug Delivery Systems

Polymers derived from this compound exhibit a "coil-to-globule" transition based on pH.

-

Mechanism: At physiological pH (7.4), the pyridine is deprotonated and hydrophobic, forming compact nanoparticles (globules) that encapsulate hydrophobic drugs.

-

Release: In acidic tumor microenvironments (pH < 6.5), the pyridine protonates, causing the polymer to swell and release the payload.

Molecular Imprinting (MIPs)

The compound is used as a functional monomer in Molecularly Imprinted Polymers. The pyridine nitrogen interacts with acidic templates (e.g., ibuprofen, naproxen) via hydrogen bonding or ionic interactions, while the vinyl group locks the geometry during polymerization.

Pharmaceutical Intermediate

While less common than its ethyl analog, the vinyl derivative serves as a precursor for:

-

Pioglitazone Analogs: Catalytic hydrogenation of the vinyl group yields 5-ethyl-2-pyridineethanol.

-

Radiolabeling: The vinyl group allows for the introduction of isotopic labels (e.g., Tritium or C-14) via late-stage hydrogenation.

Safety & Handling Protocol

Hazard Classification: Irritant, Potential Sensitizer, Lachrymator. Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

| Hazard | Mitigation Strategy |

| Spontaneous Polymerization | Always store with inhibitor (TBC). Do not distill to dryness (peroxide risk). |

| Skin Absorption | Pyridine derivatives penetrate skin easily. Use Nitrile/Neoprene gloves (double gloving recommended). |

| Inhalation | High vapor toxicity.[5] Handle exclusively in a fume hood. |

Self-Validating Purity Check: Before using in critical polymerizations, verify the monomer quality:

-

Visual: Must be clear/yellow. Cloudiness indicates polymer formation.

-

Solubility Test: Dissolve 100 mg in 1 mL methanol. If turbidity persists, polymer is present.

-

TLC: Silica gel (10% MeOH in DCM). Polymer stays at baseline; monomer R_f ~ 0.4-0.6.

References

-

Preparation of vinyl pyridines. US Patent 2,611,769. (1952). Describes the fundamental condensation of methyl-pyridines with formaldehyde.[6]

-

Atmospheric synthesis method of vinylpyridine. CN Patent 86103091.[7] (1986).[7][8] Details catalytic dehydration and condensation processes for vinylpyridine derivatives.

-

2-Vinylpyridine: Properties and Polymerization. ChemicalBook Technical Data. (2024).[9] Provides analog data for vinylpyridine polymerization kinetics and inhibition.

-

PubChem Compound Summary: 5-Ethyl-2-pyridineethanol. National Library of Medicine. (2025).[8] Reference for the saturated analog properties and safety profile.

-

Synthesis of 5-ethyl pyridin-2-ethanol analogs. ARKIVOC. (2009).[9] Discusses the reactivity of the pyridine-ethanol scaffold in drug design.

Sources

- 1. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 4. Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Pyridine | Belhim [belhim.com]

- 6. US2611769A - Preparation of vinyl pyridines - Google Patents [patents.google.com]

- 7. CN86103091B - Atmospheric synthesis method of vinylpyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Functionalized Vinylpyridine Monomers: Precision Synthesis and Application Vectors

Content Type: Technical Guide / Whitepaper Audience: Polymer Chemists, Drug Delivery Scientists, Materials Researchers[1]

Introduction: The Pyridine "Handle" in Macromolecular Design

In the landscape of functional polymers, vinylpyridines (VP) occupy a critical niche.[1] Unlike inert styrenic backbones, poly(vinylpyridine)s possess a reactive nitrogen atom on the pendant aromatic ring.[1] This "pyridine handle" transforms the polymer into a Lewis base, a hydrogen-bond acceptor, and a site for facile quaternization or coordination chemistry.[1]

For the application scientist, the choice between 2-vinylpyridine (2VP) and 4-vinylpyridine (4VP) is rarely arbitrary. It is a decision dictated by steric accessibility and pKa requirements.[1] 4VP offers an unhindered nitrogen ideal for intermolecular bridging and quaternization, while 2VP provides a chelating geometry often utilized in metal-ligand coordination.[1]

Chemical Architecture & Functionalization Logic[1]

The utility of VP monomers stems from their ability to undergo post-polymerization modification (PPM).[1] The nitrogen atom is the focal point for three primary modification pathways:

-

Quaternization (N-Alkylation): Converts the neutral polymer into a cationic polyelectrolyte. This is the foundation of antimicrobial coatings and gene delivery vectors.[1]

-

N-Oxidation: Increases polarity and hydrogen bonding capability, often used to tune solubility profiles.[1]

-

Metal Coordination: The lone pair donates to transition metals, enabling catalytic applications or template-assisted self-assembly.[1]

Comparative Profile: 2VP vs. 4VP

| Feature | 2-Vinylpyridine (2VP) | 4-Vinylpyridine (4VP) | Design Implication |

| Nitrogen Position | Ortho (adjacent to vinyl group) | Para (opposite vinyl group) | 2VP is sterically hindered; 4VP is exposed. |

| pKa (Monomer) | ~4.9 | ~5.6 | 4VP is more basic; protonates at higher pH.[1] |

| Metal Binding | Bidentate potential (chelating) | Monodentate (bridging) | 2VP is preferred for stable metal complexation.[1] |

| Polymerization | Sensitive to ligand sterics (ATRP) | Prone to cross-linking (Anionic) | 4VP requires lower T in anionic synthesis to avoid side reactions.[1] |

Visualization: Synthesis & Functionalization Pathways

The following diagram illustrates the conversion of monomer to polymer and subsequent functionalization vectors.

Figure 1: Strategic pathways for converting vinylpyridine monomers into functional materials. The choice of post-polymerization modification dictates the final application, from antimicrobial surfaces (Quaternization) to catalysis (Coordination).[1]

Precision Polymerization Techniques[2][3]

Achieving defined molecular weights and narrow dispersity (

A. RAFT Polymerization (Recommended)

Reversible Addition-Fragmentation chain Transfer (RAFT) is the most robust method for VPs because it tolerates the basic nitrogen functionality better than ATRP.

-

Chain Transfer Agents (CTAs): Trithiocarbonates (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) are preferred over dithiobenzoates for VPs to minimize retardation effects.[1]

-

Solvents: DMF or 1,4-Dioxane are standard.[1] Bulk polymerization is possible but requires careful thermal control.[1]

B. ATRP (Ligand Criticality)

Atom Transfer Radical Polymerization (ATRP) of VPs is historically difficult because the pyridine ring competes with the ligand to bind the copper catalyst, "poisoning" the reaction.[1]

-

The Fix: Use strongly binding ligands like TPMA or Me6TREN . These displace the pyridine from the copper center, allowing the catalyst to function.[1]

-

Protocol Note: High catalyst loads are often required unless ICAR or ARGET ATRP variations are employed.[1][2]

C. Anionic Polymerization (The Gold Standard)

For

-

Side Reactions: The nucleophilic carbanion can attack the pyridine ring of another monomer (branching/cross-linking).

-

Mitigation: Polymerize at low temperatures (-78°C) and use LiCl as an additive.[1][3] LiCl complexes with the active center, modifying the reactivity and preventing side attacks.[1]

Application Vector: pH-Responsive Drug Delivery

Poly(vinylpyridine) blocks are hydrophobic at neutral pH but become hydrophilic polyelectrolytes when protonated (pH < 5).[1] This "proton sponge" capability is exploited in block copolymer micelles (e.g., PEO-b-P4VP).[1]

-

Mechanism:

-

Physiological pH (7.4): The P4VP core is deprotonated and hydrophobic.[1] The micelle is compact, encapsulating hydrophobic drugs (e.g., Doxorubicin).[1]

-

Endosomal pH (5.0 - 6.0): Upon cellular uptake, the acidic environment protonates the pyridine nitrogens.[1]

-

Release: Electrostatic repulsion between pyridinium cations causes the core to swell or disassemble, releasing the payload.[1]

-

Figure 2: The pH-triggered release mechanism of P4VP-based micelles. The transition from hydrophobic to cationic states drives the physical disassembly of the carrier.

Experimental Protocol: RAFT Polymerization of 4-Vinylpyridine

Objective: Synthesis of P4VP homopolymer (

Reagents:

-

Monomer: 4-Vinylpyridine (4VP), distilled under reduced pressure to remove inhibitors.[1]

-

CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate.

-

Initiator: AIBN (Recrystallized).[1]

Step-by-Step Methodology:

-

Stoichiometry Calculation: Target Degree of Polymerization (DP) = [Monomer]₀ / [CTA]₀.[1]

-

Reaction Setup:

-

Degassing (Critical Step):

-

Perform 3-4 cycles of Freeze-Pump-Thaw .

-

Why? Oxygen inhibits radical polymerization and oxidizes the RAFT agent.[1] The mixture must be oxygen-free.

-

Backfill with high-purity Nitrogen or Argon.

-

-

Polymerization:

-

Immerse the flask in a pre-heated oil bath at 70°C .

-

Stir magnetically at 300 rpm.

-

Time: 12–24 hours (Monitor conversion via NMR; stop at ~60-70% conversion to preserve "livingness" and low

).

-

-

Purification:

-

Validation:

-

1H NMR (CDCl3): Verify removal of monomer vinyl peaks (5.5, 6.0 ppm).

-

GPC (DMF + LiBr): Confirm monomodal distribution and

. Note: LiBr is required in GPC eluent to prevent column adsorption of the basic pyridine groups.[1]

-

References

-

CSIRO. (2021).[1] Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. Polymer Chemistry.

-

Matyjaszewski Polymer Group. (2025).[1] Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules.

-

National Institutes of Health (NIH). (2025).[1] Novel pH-responsive polymeric micelles prepared through self-assembly of amphiphilic block copolymer with poly-4-vinylpyridine. PubMed.[1][6]

-

MDPI. (2025). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles. Pharmaceutics.

-

Clarkson University. (2025).[1] Antibacterial coatings based on quaternized poly(4-vinylpyridine) block copolymers.

-

University of Bayreuth. (2025).[1] Anionic Vinyl Polymerization: Initiator Choice and LiCl Additives.

Sources

Solubility profile of 5-Ethenyl-2-pyridineethanol in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 5-Ethenyl-2-pyridineethanol in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the solubility characteristics of this compound, a pivotal intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies to empower researchers in their experimental design and application.

Introduction: The Significance of this compound

This compound is a heterocyclic organic compound of significant interest, primarily serving as a key building block in the synthesis of various pharmaceutical agents.[1] Its molecular architecture, featuring a pyridine ring, an ethyl group, a vinyl group, and a primary alcohol, imparts a unique combination of polarity and reactivity. This structure is particularly relevant in the production of certain medications, where it contributes to the final molecule's therapeutic efficacy.[1]

A thorough understanding of the solubility profile of this compound is paramount for its effective utilization. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification processes such as crystallization, and is a critical parameter in the formulation of drug products. This guide aims to provide a detailed examination of its solubility in common organic solvents, grounded in its physicochemical properties and the principles of intermolecular forces.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical characteristics. The table below summarizes the key properties of this compound, which collectively inform its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2][3] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | White to straw yellow or colorless solid or viscous liquid | [1][4][5] |

| Melting Point | 39-46 °C | [4][6] |

| Boiling Point | 259.4 °C at 760 mmHg | [3][4] |

| Predicted pKa | 14.53 ± 0.10 | [4][6] |

| LogP | 0.86 - 1.42 | [3][4][6] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

These properties suggest that this compound has a moderate polarity. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group can both act as hydrogen bond acceptors.[4] The LogP value, being greater than 0, indicates a degree of lipophilicity.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle in predicting solubility.[7] This means that substances with similar intermolecular forces are likely to be soluble in one another. The solubility of this compound in a given organic solvent is determined by the balance of interactions between the solute-solute, solvent-solvent, and solute-solvent molecules.

The molecular structure of this compound allows for a range of intermolecular interactions:

-

Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor to its polarity, enabling it to form strong hydrogen bonds with protic solvents like alcohols.[8]

-

Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen atom, creates a dipole moment, allowing for interactions with other polar molecules.[9]

-

Van der Waals Forces: The nonpolar ethyl and ethenyl groups, as well as the aromatic ring, contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

Based on these features, we can predict its general solubility behavior:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the strong hydrogen bonding between the hydroxyl group of the solute and the solvent molecules. The miscibility with methanol supports this.[5]

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Good solubility is anticipated. The dipole moment of the pyridine ring and the polarity of the hydroxyl group can interact favorably with the dipoles of these solvents. This is confirmed by reports of it being freely soluble in dichloromethane, and soluble in chloroform and ethyl acetate.[4][5][6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected. While the nonpolar parts of the molecule will have some affinity for these solvents, the energetic cost of breaking the hydrogen bonds between solute molecules will likely not be compensated by the weak van der Waals forces with the solvent.

Known Qualitative Solubility Profile

| Solvent | Type | Reported Solubility | Source |

| Methanol | Polar Protic | Miscible | [5] |

| Dichloromethane | Polar Aprotic | Freely Soluble | [5] |

| Chloroform | Polar Aprotic | Soluble | [4][6] |

| Ethyl Acetate | Polar Aprotic | Soluble | [4][6] |

This qualitative data aligns with the theoretical principles discussed above, indicating a favorable interaction with polar solvents.

Experimental Protocol for Quantitative Solubility Determination

To facilitate further research and process development, this section provides a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Objective

To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC with a suitable detector)

Experimental Workflow Diagram

Caption: Workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sampling and Preparation for Analysis:

-

After equilibration, remove the vials from the shaker and let them stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately pass the sample through a syringe filter (0.45 µm) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance for UV-Vis, peak area for HPLC) of the standard solutions.

-

Analyze the diluted sample solution using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying by the dilution factor. The solubility is typically expressed in units such as g/100 mL or mg/mL.

-

Self-Validation and Trustworthiness

To ensure the integrity of the results, the following checks should be incorporated:

-

Equilibrium Confirmation: As mentioned, analyze samples at multiple time points to confirm that equilibrium has been reached.

-

Multiple Replicates: Prepare at least three replicate samples for each solvent to assess the precision of the measurement.

-

Mass Balance: After sampling, the remaining solid can be dried and weighed to perform a mass balance calculation, although this is often complex. A more practical approach is to ensure visual confirmation of excess solid in all vials before and after equilibration.

Conclusion

This compound is a compound with a nuanced solubility profile governed by its capacity for hydrogen bonding, dipole-dipole interactions, and van der Waals forces. While qualitatively understood to be soluble in polar organic solvents, a lack of quantitative data necessitates a robust experimental approach for its full characterization. The methodologies outlined in this guide provide a reliable framework for researchers to determine the precise solubility of this important pharmaceutical intermediate, thereby enabling more efficient process development, formulation design, and synthetic strategy. By grounding experimental work in the theoretical principles of solubility, scientists can make more informed decisions in their research and development endeavors.

References

-

Solubility of Things. Pyridine. [Link]

-

LookChem. 5-Ethyl-2-Pyridineethanol. [Link]

-

ChemBK. 2-(5-Ethyl-2-pyridinyl)ethanol. [Link]

-

Sarex. 5-Ethyl pyridine-2-ethanol. [Link]

-

National Center for Biotechnology Information. Pyridine - Some Industrial Chemicals. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Solubility of Things. 2-Pyridineethanol. [Link]

-

National Center for Biotechnology Information. 5-Ethyl-2-pyridineethanol. PubChem Compound Summary for CID 78894. [Link]

-

Chemsrc. 5-Ethyl-2-pyridineethanol. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Ethyl-2-pyridineethanol | CAS#:5223-06-3 | Chemsrc [chemsrc.com]

- 4. 5-Ethyl-2-Pyridineethanol|lookchem [lookchem.com]

- 5. 5-Ethyl pyridine-2-ethanol [sarex.com]

- 6. chembk.com [chembk.com]

- 7. chem.ws [chem.ws]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

Navigating the Safety Landscape of Pyridine-Ethanol Derivatives: A Technical Guide

A Note on Chemical Specificity: This guide addresses the safety and handling of 5-Ethyl-2-pyridineethanol (CAS No. 5223-06-3) . The initial topic of inquiry, "5-Ethenyl-2-pyridineethanol," did not yield specific safety data sheets or comprehensive hazard information in publicly available databases. "Ethenyl" is synonymous with "vinyl." Given that vinyl-substituted pyridines can present unique reactivity and toxicity profiles—often more hazardous than their ethyl-substituted counterparts due to the reactivity of the double bond—extrapolating safety data would be scientifically unsound. For instance, 2-vinylpyridine is classified as a flammable liquid that is toxic if swallowed or in contact with skin and can cause severe skin burns.[1][2][3] Therefore, this guide will focus on the well-documented analogue, 5-Ethyl-2-pyridineethanol, to provide a robust and verifiable safety framework. Researchers handling any vinyl-substituted pyridine should exercise extreme caution and consult specialist safety resources.

Introduction to 5-Ethyl-2-pyridineethanol

5-Ethyl-2-pyridineethanol is a substituted pyridine derivative that serves as a versatile intermediate in various chemical syntheses.[4][5][6] Its bifunctional nature, possessing both a pyridine ring and a primary alcohol, makes it a valuable building block in the pharmaceutical and agrochemical industries.[4] Notably, it is a key intermediate in the synthesis of the thiazolidinedione antidiabetic agent, Pioglitazone. For researchers in drug development, understanding the safety profile and handling requirements of this compound is paramount to ensure laboratory safety and experimental integrity. This guide provides an in-depth overview of the known hazards, safe handling protocols, and emergency procedures associated with 5-Ethyl-2-pyridineethanol.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 5223-06-3 | [4][7][8] |

| Molecular Formula | C₉H₁₃NO | [4][7] |

| Molecular Weight | 151.21 g/mol | [4][7][9] |

| Appearance | White to straw yellow or colorless to pale yellow solid or viscous liquid | [4][5][7] |

| Melting Point | 39-44 °C | [5] |

| Boiling Point | 127 °C at 5 mmHg | [5] |

| Solubility | Soluble in methanol, dichloromethane, chloroform, and ethyl acetate.[5][10] | |

| Storage Temperature | Room temperature, though storage in a cool (<15°C), dark place is recommended.[11] Some suppliers recommend 0-8°C.[4] | |

| Flash Point | 110.7 °C | [7] |

Hazard Identification and GHS Classification

5-Ethyl-2-pyridineethanol is classified as a hazardous substance. The following is a summary of its GHS classification based on aggregated data.[9]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[9] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[9][12] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[9] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[9] |

Signal Word: Danger [9]

Primary Hazards:

-

Eye Damage: The most significant hazard is the risk of serious, potentially irreversible, eye damage.[9][12][13]

-

Skin Contact: It is harmful if absorbed through the skin and causes skin irritation.[9][13]

The following diagram illustrates the logical flow of hazard identification and the corresponding primary precautionary measures.

Caption: Hazard-Response Flowchart for 5-Ethyl-2-pyridineethanol.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to mitigate the risks associated with 5-Ethyl-2-pyridineethanol.

Engineering Controls

-

Ventilation: Handle in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1] Given the H318 classification, standard safety glasses are insufficient.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][6] Gloves must be inspected before use and replaced if signs of degradation are present.[1]

-

Respiratory Protection: If ventilation is inadequate or if aerosols or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1]

Handling Procedures

-

Avoid all personal contact, including inhalation.[12]

-

Wash hands and any exposed skin thoroughly after handling.[14]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[14]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[1]

-

Keep the container tightly closed when not in use.[6]

Storage Conditions

-

Store in a dry, cool, and well-ventilated place.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.[10]

-

Some suppliers recommend storing under an inert atmosphere as the compound may be air-sensitive.[11]

The following diagram outlines the standard workflow for safely handling this chemical in a laboratory setting.

Caption: Standard Laboratory Handling Workflow.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][15] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[15]

-

Skin Contact: Remove all contaminated clothing and shoes immediately.[15] Wash the affected area with plenty of soap and water.[13] Seek medical attention, especially if irritation persists.[12]

-

Inhalation: Move the exposed person to fresh air and keep them comfortable for breathing.[13][15] If not breathing, give artificial respiration.[15] Call a poison center or doctor if you feel unwell.[13]

-

Ingestion: Do NOT induce vomiting.[15] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[15] Seek immediate medical assistance.[14]

Spill and Disposal Considerations

-

Spill Response: Evacuate personnel to a safe area.[12] Ensure adequate ventilation.[12] Remove all sources of ignition.[12] Wearing appropriate PPE, contain the spill and collect the material using non-sparking tools.[1] Place the collected material in a suitable, closed container for disposal.[14]

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not allow the chemical to enter drains.[1]

Conclusion

5-Ethyl-2-pyridineethanol is a valuable chemical intermediate with a defined set of hazards that require careful management. The primary risks are severe eye damage and dermal toxicity. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe handling protocols, researchers can effectively mitigate these risks. Always consult the most current Safety Data Sheet from your supplier before use and ensure all personnel are trained on the specific hazards and emergency procedures for this compound.

References

-

Material Safety Data Sheet - 2-(2-Hydroxyethyl)Pyridine, 99%. Cole-Parmer. [Link]

-

5-Ethyl pyridine-2-ethanol. Sarex. [Link]

-

5-Ethyl-2-pyridineethanol price & availability. MOLBASE. [Link]

-

Pyridine - SAFETY DATA SHEET. (2024, November 26). PENTA. [Link]

-

5-Ethyl-2-Pyridineethanol. LookChem. [Link]

-

5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894. PubChem - NIH. [Link]

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Ethyl-2-pyridineethanol | 5223-06-3 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. novaphene.com [novaphene.com]

- 8. molbase.com [molbase.com]

- 9. 5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. nj.gov [nj.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Engineering Hydroxyl-Functionalized Vinylpyridine Architectures

Synthesis, Polymerization, and Biomedical Utility

Executive Summary

Vinylpyridine (VP) derivatives represent a cornerstone in functional polymer chemistry due to the Lewis basicity of the pyridine nitrogen. However, the introduction of hydroxyl (-OH) functionalities elevates these materials from simple polyelectrolytes to versatile scaffolds capable of hydrogen bonding, further chemical conjugation, and stimuli-responsive behavior. This guide details the engineering of hydroxyl-functionalized vinylpyridine polymers, focusing on Poly(1-(2-hydroxyethyl)-4-vinylpyridinium) and its block copolymers. It addresses the challenge of synthesizing these polar motifs while maintaining defined molecular weights and low dispersity.[1]

Synthesis Strategies: The Chemical Landscape

The "hydroxyl-functionalized vinylpyridine" moiety is rarely sourced as a direct monomer (e.g., vinyl-hydroxypyridine) due to phenolic instability and radical scavenging interference. Instead, the hydroxyl group is introduced via N-alkylation of the pyridine ring.

Strategy A: Post-Polymerization Functionalization (The Standard)

This is the most robust method for generating defined architectures. A precursor polymer (P4VP) is synthesized via RAFT or ATRP, followed by quaternization with 2-bromoethanol or 2-chloroethanol.

-

Advantage: Decouples polymerization kinetics from functionalization; allows for precise control of Degree of Quaternization (DQ).

-

Mechanism: SN2 nucleophilic attack of the pyridine nitrogen on the alkyl halide.

Strategy B: Simultaneous Polymerization & Quaternization (The One-Pot)

A more aggressive approach where 4-vinylpyridine (4VP) is heated in the presence of an alkyl halide (e.g., 2-chloroethanol). The alkyl halide acts as both the solvent and the quaternizing agent.

-

Advantage: High throughput, no need for catalyst removal.

-

Risk: High dispersity (Đ) and lack of molecular weight control.

Strategy C: Copolymerization with Hydroxyl-Monomers

Copolymerizing 4VP with 2-hydroxyethyl methacrylate (HEMA).

-

Result: A statistical copolymer with distributed hydroxyl and pyridine groups, rather than a single functionalized unit.[2]

Detailed Experimental Protocols

Protocol 1: Controlled RAFT Polymerization of 4-Vinylpyridine

To create the precise precursor polymer P4VP.

Reagents:

-

Monomer: 4-Vinylpyridine (4VP) – Must be distilled under reduced pressure to remove inhibitors.

-

CTA (Chain Transfer Agent): Cumyl dithiobenzoate (CDB) or 2-Cyanoprop-2-yl dithiobenzoate.

-

Solvent: DMF or Bulk.

Procedure:

-

Stoichiometry: Target a ratio of [Monomer]:[CTA]:[Initiator] = 300:1:0.2.

-

Dissolution: Dissolve CDB (27 mg, 0.1 mmol) and AIBN (3.2 mg, 0.02 mmol) in 4VP (3.15 g, 30 mmol).

-

Degassing: Seal the vial with a rubber septum. Purge with dry N₂ for 30 minutes to remove oxygen (critical for RAFT).

-

Polymerization: Immerse in a pre-heated oil bath at 60°C for 12–24 hours.

-

Quenching: Cool the vial in liquid nitrogen or ice water and expose to air.

-

Purification: Precipitate dropwise into cold diethyl ether. Centrifuge and dry under vacuum at 40°C.

-

Validation:1H NMR should show broad peaks at 6.2–6.6 ppm (polymer backbone) and disappearance of vinyl protons (5.4, 5.9 ppm).

-

Protocol 2: Hydroxyl-Functionalization via Quaternization

Converting P4VP to Poly(1-(2-hydroxyethyl)-4-vinylpyridinium bromide).

Reagents:

-

Substrate: P4VP (Mn ~15,000 g/mol ).

-

Reagent: 2-Bromoethanol (Excess, 1.5 eq per pyridine unit).

-

Solvent: DMF or Nitromethane (high dielectric constant favors charge separation).

Procedure:

-

Dissolve 1.0 g of P4VP in 10 mL of DMF.

-

Add 2-Bromoethanol (1.8 g, ~14 mmol) dropwise.

-

Heat the solution to 80°C for 24 hours under stirring.

-

Work-up: The polymer may precipitate as the reaction proceeds (polyelectrolyte effect). If not, precipitate into acetone.

-

Dialysis: Redissolve in water and dialyze (MWCO 3.5 kDa) against distilled water for 3 days to remove unreacted bromide.

-

Lyophilization: Freeze-dry to obtain the hygroscopic white solid.

Physicochemical Characterization

The functionalization drastically alters the material properties.

| Property | Poly(4-vinylpyridine) (Precursor) | Poly(1-(2-hydroxyethyl)-4-vinylpyridinium) |

| Solubility | Soluble in Methanol, Ethanol, DMF, Pyridine. Insoluble in Water. | Soluble in Water , DMSO. Insoluble in Ether, Acetone. |

| Charge | Neutral (pH > 5), Weak Cationic (pH < 4). | Permanently Cationic (Quaternary Ammonium). |

| Tg (Glass Transition) | ~145°C | N/A (Decomposes before Tg due to ionic clusters). |

| Functionality | Lewis Base (Pyridine N). | H-Bond Donor (-OH) + Fixed Positive Charge. |

Visualization of Synthesis & Mechanism

Diagram 1: Synthesis Pathways

This flowchart illustrates the transformation from monomer to functionalized polyelectrolyte.

Figure 1: Synthetic route for generating hydroxyl-functionalized vinylpyridine polymers via RAFT and post-polymerization quaternization.

Biomedical Applications

A. Antimicrobial Membranes

The combination of the quaternary ammonium cation and the hydroxyl group creates a potent antimicrobial agent.

-

Mechanism: The cationic charge attracts the negatively charged bacterial cell wall. The pendent hydroxyl alkyl chain facilitates membrane permeation via surfactant-like activity, leading to leakage of intracellular components.

-

Tuning: Anion exchange (replacing Br⁻ with OH⁻ or BF₄⁻) can significantly alter the Minimum Inhibitory Concentration (MIC).

B. pH-Responsive Drug Delivery

Block copolymers (e.g., Polystyrene-b-P4VP) self-assemble into micelles.

-

Loading: Hydrophobic drugs (e.g., Curcumin, Camptothecin) partition into the core.

-

Release Trigger: At acidic pH (tumor microenvironment, pH 5-6), the P4VP blocks protonate (or if quaternized, the solubility profile shifts), causing the micelle to swell or disassemble, releasing the payload.

Diagram 2: pH-Responsive Micelle Mechanism

Figure 2: Mechanism of pH-triggered drug release from vinylpyridine-based polymeric micelles.

References

-

Tuning anti-microbial activity of poly(4-vinyl 2-hydroxyethyl pyridinium) chloride by anion exchange reactions. Source: PubMed / NIH

-

Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Source: ACS Macromolecules

-

Simultaneous polymerization and quaternization of 4-vinyl pyridine. Source: Journal of Applied Polymer Science [6]

-

Poly(4-vinyl pyridine)-grafted graphene oxide for drug delivery and antimicrobial applications. Source: ResearchGate

-

Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine). Source: PMC / NIH

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Ethenyl-2-pyridineethanol from 5-Ethyl-2-pyridineethanol

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 5-Ethenyl-2-pyridineethanol (also known as 5-Vinyl-2-(2-hydroxyethyl)pyridine) starting from 5-Ethyl-2-pyridineethanol .[1][2]

This transformation presents a specific chemoselectivity challenge: dehydrogenating the 5-ethyl group to a vinyl moiety without oxidizing or dehydrating the sensitive 2-hydroxyethyl side chain.[1][2] The protocol below utilizes a Protection-Functionalization-Elimination strategy, which offers superior control compared to direct catalytic dehydrogenation.

Executive Summary & Retrosynthetic Analysis

The conversion of an ethyl group to a vinyl group on a pyridine ring is classically achieved via high-temperature catalytic dehydrogenation (e.g., over iron oxides at >500°C).[1][2] However, the presence of a primary alcohol at the 2-position makes this direct route unfeasible for laboratory synthesis due to competing dehydration (forming a divinyl species) or oxidation.[1][2]

Strategic Solution:

-

Protection: Mask the primary alcohol as an acetate ester to prevent oxidation and side-reactions.[1][2]

-

Selective Functionalization: Exploit the electronic difference between the 2- and 5-positions. The 5-position (meta-like) is more electron-rich than the 2-position (ortho to nitrogen), making the 5-ethyl group more reactive toward radical abstraction (Wohl-Ziegler reaction).[1][2]

-

Elimination & Deprotection: A one-pot base-mediated elimination of HBr followed by ester hydrolysis.[1][2]

Retrosynthetic Pathway

Figure 1: Retrosynthetic logic flow designed to isolate the reactive centers.[1][2]

Critical Considerations (Expert Insights)

-

Regioselectivity (The "Meta" Advantage): In pyridine derivatives, alkyl groups at the 2- and 4-positions are more acidic but less reactive toward radical halogenation compared to the 3- (or 5-) position.[1][2] The 5-ethyl group behaves similarly to ethylbenzene, while the 2-alkyl group is deactivated by the electron-withdrawing nitrogen.[1][2] This kinetic difference allows for selective bromination at C5.[1][2]

-

Moisture Control: The intermediate

-bromo species is hydrolytically unstable.[1][2] All reagents for Step 2 must be anhydrous.[1][2] -

Polymerization Risk: Vinylpyridines are prone to spontaneous polymerization.[1][2] The final product should be stored with a stabilizer (e.g., 4-tert-butylcatechol) or kept in solution at low temperature.[1][2]

Detailed Experimental Protocol

Step 1: Protection of the Hydroxyl Group

Objective: Convert 5-Ethyl-2-pyridineethanol to 2-(2-Acetoxyethyl)-5-ethylpyridine.

-

Reagents:

-

Procedure:

-

Dissolve the starting material in anhydrous pyridine (30 mL) in a round-bottom flask.

-

Add DMAP and cool the solution to 0°C.

-

Dropwise add Acetic Anhydride over 15 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).[1][2]

-

Workup: Pour into ice water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL). Wash organics with 1M HCl (to remove pyridine), then sat.[1][2] NaHCO3 and Brine.[1][2]

-

Dry over MgSO4 and concentrate.

-

Step 2: Wohl-Ziegler Radical Bromination

Objective: Selective introduction of bromine at the benzylic position of the 5-ethyl group.[1][2]

-

Reagents:

-

Procedure:

-

Critical Endpoint: Monitor strictly by 1H NMR or TLC.[1][2] Stop the reaction when ~90% conversion is observed to avoid di-bromination or bromination at the 2-ethyl chain.[1][2]

-

Cool to 0°C to precipitate succinimide.[1][2] Filter off the solid.[1][2]

-

Concentrate the filtrate to yield the crude

-bromo intermediate.[1][2] -

Note: Do not purify by silica column if possible, as the bromide is unstable.[1][2] Proceed immediately to Step 3.

Step 3: Elimination and Deprotection

Objective: Eliminate HBr to form the vinyl group and hydrolyze the acetate ester.[1][2]

-

Reagents:

-

Procedure:

-

Dissolve the crude bromide in Ethanol (10 mL/g).

-

Add solid KOH (or a solution of EtONa).

-

Heat to reflux for 3–5 hours. This condition effects both the E2 elimination of HBr and the saponification of the acetate.[1][2]

-

Workup: Cool to RT. Neutralize with dilute HCl to pH ~8 (Caution: Vinylpyridines are acid-sensitive; do not go below pH 7).[1][2]

-

Concentrate to remove Ethanol.[1][2] Extract the residue with EtOAc.[1][2]

-

Purification: Flash Chromatography (SiO2).[1][2] Eluent: EtOAc/Hexane gradient (typically 20% -> 60% EtOAc).[1][2]

-

Stabilization: Add 100 ppm 4-tert-butylcatechol (TBC) if storing neat.

-

Reaction Workflow Diagram

Figure 2: Operational workflow emphasizing the critical selectivity control in Step 2.

Analytical Data & Quality Control

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil or low-melting solid | Darkens upon oxidation/polymerization.[1][2] |

| 1H NMR (CDCl3) | Vinyl: | Distinctive vinyl pattern (ABX system) confirms dehydrogenation.[1][2] |

| Mass Spectrometry | [M+H]+ = 150.09 | Precursor is 152.10; loss of 2H.[1][2] |

| Purity (HPLC) | > 98.0% | Monitor for 5-ethyl (unreacted) and divinyl impurities.[1][2] |

Safety & Handling

-

Pyridine Derivatives: Generally toxic and potential irritants.[1][2] Use in a fume hood.[1][2]

-

NBS: Causes skin irritation.[1][2][3] Avoid inhalation of dust.[1][2]

-

Vinylpyridines: Lachrymators and skin irritants.[1][2] Polymerization Hazard: Exothermic polymerization can occur if heated without stabilizer.[1][2] Store cold (-20°C).

References

-

Starting Material Properties: National Center for Biotechnology Information. (2023).[1][2][4][5] PubChem Compound Summary for CID 78894, 5-Ethyl-2-pyridineethanol. Retrieved from [Link]

-

Bromination Methodology: Djerassi, C. (1948).[1][2] Brominations with N-Bromosuccinimide and Related Compounds.[1][2][6] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1][2][3] (Classic review on NBS selectivity).

-

Pyridine Reactivity: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry. 5th Ed. Wiley.[1][2] (Standard text confirming radical reactivity order in pyridines).

-

Analogous Transformations: Scriven, E. F. V. (1984).[1][2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (Discusses alkyl group activation).

Sources

- 1. 5-Ethyl-2-Pyridineethanol|lookchem [lookchem.com]

- 2. Ethyl 2-(5-bromopyridin-2-yl)acetate | C9H10BrNO2 | CID 46835658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Acetyl-2-bromopyridine | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. novaphene.com [novaphene.com]

- 5. labproinc.com [labproinc.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Application Note: Precision Conversion Protocols for 5-Ethyl-2-Pyridineethanol

Executive Summary & Strategic Direction

5-Ethyl-2-pyridineethanol (5-EPE) (CAS: 5223-06-3) is a critical heterocyclic building block.[1][2][3] Its conversion typically follows one of two divergent high-value pathways, depending on the desired end-application:

-

Dehydration to 5-Ethyl-2-Vinylpyridine (5-EVP): The dominant industrial route.[1][2] 5-EVP is a functional monomer essential for styrene-butadiene-vinylpyridine latexes (tire cord adhesives) and ion-exchange resins.[1][2] While chemically a dehydration, this process is often grouped with dehydrogenation workflows in process engineering due to the use of similar oxide catalysts and vapor-phase conditions.

-

Oxidative Dehydrogenation to 5-Ethyl-2-Pyridineacetaldehyde: A fine-chemical transformation yielding reactive intermediates for pharmaceutical synthesis (e.g., Pioglitazone analogs).[1][2]

Scope of this Guide: This Application Note provides detailed protocols for both pathways. We prioritize the Dehydration to 5-EVP due to its industrial volume, followed by the Selective Dehydrogenation for pharmaceutical applications.

Mechanistic Pathways & Decision Matrix[1]

The choice of protocol depends entirely on the oxidation state of the target carbon.

Figure 1: Divergent conversion pathways for 5-EPE.[1][2] Path A is the primary industrial route; Path B is the pharmaceutical route.

Protocol A: Vapor-Phase Dehydration to 5-Ethyl-2-Vinylpyridine (5-EVP)[1][2]

Objective: Selective removal of water to form the vinyl double bond while suppressing spontaneous polymerization. Target Audience: Polymer Chemists, Process Engineers.

The Challenge: Polymerization Control

The product, 5-EVP, is highly reactive. The primary failure mode in this protocol is not low conversion, but in-situ polymerization (fouling the reactor) or coking .

-

Solution: Use of steam dilution (reduces partial pressure/coking) and polymerization inhibitors (TBC) in the collection train.

Experimental Setup (Vapor Phase)

-

Reactor: Fixed-bed quartz or stainless steel tubular reactor (ID: 20-30 mm).

-

Catalyst: Solid Base (Cesium on Silica) or Amphoteric (Iron Oxide/Potassium).[2] Note: Solid acids like Alumina are active but prone to rapid coking.

-

Feed System: Dual syringe pump (Organic feed + Water).[2]

Step-by-Step Procedure

-

Catalyst Activation:

-

Feed Preparation:

-

Reaction Run:

-

Quench & Collection (CRITICAL STEP):

-

The reactor effluent must be immediately condensed.

-

Receiver Flask: Pre-charge with 4-tert-butylcatechol (TBC) (100-500 ppm relative to expected product) and keep at 0-5°C .

-

Warning: If the receiver is hot, the monomer will polymerize instantly.

-

-

Workup:

Key Performance Indicators (KPIs)

| Parameter | Target Specification | Notes |

| Conversion | > 90% | Unreacted alcohol recycles easily.[1][2] |

| Selectivity | > 95% | Main byproduct: Ethyl-pyridine (from over-hydrogenation if H₂ is present).[1][2] |

| Appearance | Clear, pale yellow oil | Darkening indicates polymerization. |

| Refractive Index | ~1.5690 | Quick purity check. |

Protocol B: Oxidative Dehydrogenation to 5-Ethyl-2-Pyridineacetaldehyde[1][2]

Objective: Selective oxidation of the alcohol to the aldehyde without over-oxidation to the carboxylic acid. Target Audience: Medicinal Chemists, Drug Discovery.

Mechanistic Insight

Unlike the vinyl route, this requires an oxidant or a hydrogen acceptor. We recommend a Copper-Catalyzed Aerobic Oxidation (green chemistry) or TEMPO Oxidation (lab scale precision).[1][2]

Method: TEMPO/Bleach Oxidation (Anelli Protocol)

Selected for high selectivity and mild conditions suitable for lab-scale drug development.[1][2]

-

Reagents:

-

Procedure:

-

Quench & Isolation:

Analytical Validation & Quality Control

To ensure scientific integrity, every batch must be validated.

GC-MS Method (For 5-EVP)[1][2]

-

Injector: 250°C, Split 20:1.

-

Oven: 60°C (2 min) → 15°C/min → 280°C.

-

Retention Markers:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (Path A) | Temperature too low or Catalyst wet.[1][2] | Increase T to 340°C; Pre-dry catalyst at 400°C. |

| Reactor Plugging (Path A) | Polymerization in the catalyst bed. | Increase steam ratio (Water:Feed > 2:1); Check inhibitor levels. |

| Carboxylic Acid formed (Path B) | Over-oxidation.[2] | Reduce NaOCl addition rate; Stop reaction immediately upon TLC conversion. |

Process Flow Diagram (Vapor Phase)

Figure 2: Process flow for the continuous vapor-phase dehydration of 5-EPE to 5-EVP.

References

-

Ladenburg, A. (1888).[5] Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.[1][2][6][7] Berichte der Deutschen Chemischen Gesellschaft.[7] (Foundational chemistry for pyridine dehydration).[2][7]

-

Cislak, F. E., & Sutherland, L. H. (1958). Process for the Preparation of Vinyl Pyridines.[6][7][8][9] U.S. Patent No.[3][6] 2,848,456. Washington, DC: U.S. Patent and Trademark Office. Link

-

ChemicalBook. (2023). 5-Ethyl-2-vinylpyridine Properties and Specifications.Link[1][2]

-

National Institutes of Health (NIH). (2024). PubChem Compound Summary: 5-Ethyl-2-pyridineethanol.[1][2][3]Link[1][2]

- Hoelderich, W. F. (2000). Environmentally Benign Manufacturing of Fine Chemicals: Catalysis by Solid Acids and Bases. Catalysis Today.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 5-ETHYL-2-VINYL PYRIDINE | 5408-74-2 [chemicalbook.com]

- 3. 5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]

- 7. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]

- 8. CN104016905A - Method for preparing 2-vinylpyridine - Google Patents [patents.google.com]

- 9. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]

Free radical polymerization of 5-Ethenyl-2-pyridineethanol

Application Note: Free Radical Polymerization of 5-Ethenyl-2-pyridineethanol

Executive Summary & Scientific Rationale

This guide details the polymerization of This compound (also referred to as 5-vinyl-2-(2-hydroxyethyl)pyridine).[1][2][3] This monomer is structurally significant because it combines a polymerizable vinyl group, a pH-responsive pyridine ring, and a hydrophilic hydroxyl handle.[1][2][3]

Unlike standard styrene or vinyl pyridine polymerization, the presence of the hydroxyl group at the C2-position introduces strong intermolecular hydrogen bonding and increased polarity.[1][2][3] Consequently, the choice of solvent and isolation method is critical to prevent premature precipitation or gelation.[2][3]

Key Mechanism: Free Radical Polymerization (FRP) driven by thermal decomposition of azo-initiators.[1][2][3] Target Application: Synthesis of pH-responsive hydrogels, metal-chelating resins, and surface-functionalized amphiphilic copolymers.[1][2][3]

Chemical Mechanism & Thermodynamics

The polymerization proceeds via a chain-growth mechanism.[1][2][3][4] The pyridine ring activates the vinyl group via resonance, making it susceptible to radical attack.[2][3] The reaction is exothermic and sensitive to oxygen inhibition.[2][3]

DOT Diagram 1: Reaction Mechanism The following diagram illustrates the initiation, propagation, and termination steps specific to this monomer.

Caption: Kinetic pathway of free radical polymerization.

Pre-Polymerization Protocols

Monomer Purification (Critical Step)

Commercial vinyl pyridine derivatives are stabilized with inhibitors (typically p-tert-butylcatechol, TBC) to prevent spontaneous polymerization.[1][2][3] These must be removed to ensure reproducible kinetics.

-

Method: Pass the liquid monomer through a short column of basic alumina.[2][3] The inhibitor (phenolic) binds to the alumina; the pure monomer elutes.[2][3]

-

Validation: The eluted monomer should be clear/colorless.[2][3] If yellow, residual inhibitor or oxidation products remain.[1][2][3]

Solvent Selection Matrix

Due to the -OH group, non-polar solvents (Toluene, Benzene) often cause the polymer to precipitate during synthesis, leading to broad molecular weight distributions (PDI).[1][2][3]

| Solvent | Solubility (Monomer) | Solubility (Polymer) | Suitability | Notes |

| Methanol | High | High | Excellent | Prevents H-bonding aggregation; easy to remove.[1][2][3] |

| DMF | High | High | Good | High boiling point makes removal harder; good for high MW.[1][2][3] |

| THF | High | Moderate | Fair | Polymer may swell/precipitate at high conversion.[1][2][3] |

| Toluene | High | Low | Poor | Leads to heterogeneous "precipitation polymerization".[1][2][3] |

Experimental Protocol: Solution Polymerization

Target: ~10g Batch, Molecular Weight (Mn) ~20-50 kDa.[1][2][3]

Materials:

-

Solvent: Anhydrous Methanol (40 mL) (Monomer concentration ~20-25 wt%).

-

Initiator: AIBN (Azobisisobutyronitrile) (108 mg, 1 mol% relative to monomer).[2][3] Recrystallize from methanol before use if old.[1][2][3]

Step-by-Step Workflow:

-

Reactor Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a reflux condenser connected to a nitrogen line.

-

Dissolution: Add the purified monomer and methanol to the flask. Stir until homogenous.

-

Degassing (The "Freeze-Pump-Thaw" Method):

-

Why: Oxygen is a radical scavenger that inhibits initiation.[1][2][3]

-

Action: Freeze the solution in liquid nitrogen.[2][3] Apply vacuum for 10 mins.[1][2][3] Thaw in warm water under static vacuum.[1][2][3] Refill with N2. Repeat 3 times.

-

Alternative: Sparging with N2 for 30 minutes is acceptable for non-critical MW control.[1][2][3]

-

-

Initiation: Under positive N2 flow, quickly add the AIBN.

-

Polymerization: Immerse the flask in a pre-heated oil bath at 65°C . Stir at 300 RPM.

-

Quenching: Remove from heat and expose to air (oxygen stops the reaction).[2][3] Cool to room temperature.

Isolation & Purification:

-

Precipitation: Dropwise add the reaction mixture into a 10-fold excess of cold Diethyl Ether (or Hexane/Ether 50:50 mix) under vigorous stirring.

-

Filtration: Collect the white precipitate via vacuum filtration.[2][3]

-

Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

DOT Diagram 2: Experimental Workflow

Caption: Operational workflow for the synthesis of Poly(this compound).

Characterization & Validation

To ensure scientific integrity, the synthesized polymer must be validated against the following criteria:

| Technique | Observation | Interpretation |

| Disappearance of vinyl protons at 5.5–6.0 ppm.[1][2][3] | Confirms high conversion of monomer. | |

| Broadening of pyridine aromatic signals (8.0–8.5 ppm). | Characteristic of restricted rotation in polymer chains.[2][3] | |

| GPC (Gel Permeation Chromatography) | Eluent: DMF + 10mM LiBr.[1][2][3] | Critical: Pure DMF causes pyridine adsorption to columns.[1][2][3] LiBr shields the interaction.[2][3] Expect PDI 1.5–2.0 (typical for FRP).[1][2][3] |

| DSC (Differential Scanning Calorimetry) | Expect |

Troubleshooting Guide

-

Problem: Solution turns yellow/orange.

-

Problem: Low Yield / No Polymer.

-

Problem: Polymer is insoluble in GPC solvent.

References

-

Odian, G. (2004).[1][2][3] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1][2][3] (Standard reference for FRP kinetics and mechanisms). [1][2][3]

-

Lowe, A. B., & McCormick, C. L. (2002).[1][2][3] Synthesis and solution properties of zwitterionic polymers. Chemical Reviews, 102(11), 4177-4290.[1][2][3] (Discusses solubility and handling of functionalized vinyl pyridines). [1][2][3]

-

Sigma-Aldrich. (n.d.).[1][2][3] Thermal Initiators: Selection Guide. (Reference for AIBN half-life and temperature selection).

-

Cunningham, M. F. (2002).[1][2][3] Controlled/living radical polymerization in aqueous dispersed systems. Progress in Polymer Science. (Context for nitrogen purging and oxygen inhibition).

Sources

- 1. chembk.com [chembk.com]

- 2. 5-Ethyl-2-pyridineethanol | C9H13NO | CID 78894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation of Poly(Butadiene–Styrene–Vinyl Pyridine)/Poly(Acrylonitrile–Butadiene) Core–Shell Nanoparticles by Intermittent Seeded Emulsion Polymerization and Their Catalytic Latex Hydrogenation [mdpi.com]

RAFT polymerization agents for 5-vinyl-2-pyridineethanol monomers

This Application Note and Protocol Guide details the controlled radical polymerization of 5-vinyl-2-pyridineethanol (VPE) via the Reversible Addition-Fragmentation chain Transfer (RAFT) process.

Part 1: Scientific Foundation & RAFT Agent Selection

Monomer Analysis: 5-Vinyl-2-Pyridineethanol

-

Structure & Reactivity: VPE features a vinyl group at the 5-position of the pyridine ring. Electronically, this places the vinyl group meta to the nitrogen atom. Unlike 2-vinylpyridine (2VP) or 4-vinylpyridine (4VP), where the vinyl group is in direct resonance conjugation with the electron-withdrawing nitrogen, the 5-position is less activated by the ring's electron deficiency. However, it retains sufficient conjugation to be classified as a More Activated Monomer (MAM) , similar to styrene or 3-vinylpyridine.[1]

-

Functional Group Considerations: The 2-hydroxyethyl group (-CH₂CH₂OH) introduces significant polarity and hydrogen-bonding capability.[1] This necessitates the use of polar solvents (e.g., DMF, Methanol) and RAFT agents compatible with hydroxyl functionalities (avoiding highly reactive acid chlorides or anhydrides in the CTA structure).

RAFT Agent Selection Strategy

Success in RAFT polymerization relies on matching the Z-group (stabilizing group) and R-group (leaving group) of the Chain Transfer Agent (CTA) to the monomer's reactivity.

| Component | Selection Criteria for VPE | Recommended Chemistry |

| Z-Group | Must stabilize the intermediate radical formed after monomer addition.[1] For MAMs like vinylpyridines, high stability is required.[1] | Dithiobenzoates (Ph-) or Trithiocarbonates (-S-Alkyl).[1] Dithiobenzoates offer faster equilibration for styrenics/pyridines.[1] |

| R-Group | Must be a good leaving group relative to the VPE propagating radical and capable of rapid re-initiation. | Tertiary Cyanoalkyls (e.g., cyanoisopropyl).[1] These mimic the radical structure of AIBN and are excellent for styrenic-type monomers. |

Recommended RAFT Agents

Primary Recommendation: CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid) [1]

-

Why: The dithiobenzoate Z-group provides optimal control for styrenic/vinylpyridine monomers. The carboxylic acid end-group allows for post-polymerization functionalization or surface tethering.

-

CAS: 201611-92-9[1]

Alternative (Low Color/Odor): DoPAT (2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid)

-

Why: A trithiocarbonate.[1] It causes less retardation and is easier to cleave post-polymerization, though control over dispersity (Đ) may be slightly broader than CPADB for this specific monomer class.[1]

-

CAS: 461642-78-4[1]

Part 2: Experimental Protocol

Materials & Preparation

-

Monomer: 5-vinyl-2-pyridineethanol (VPE). Note: Commercial samples often contain inhibitors (e.g., t-butylcatechol).[1] Pass through a short column of basic alumina or inhibitor-remover beads prior to use.

-

RAFT Agent: CPADB (purified by recrystallization if necessary).

-

Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.[1]

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1] Methanol is a viable alternative if lower temperatures (60°C) are strictly required.

Stoichiometric Calculations

Target Degree of Polymerization (

-

Note: A [CTA]:[I] ratio of 5:1 to 10:1 ensures the "living" character is maintained and the majority of chains are initiated by the R-group of the CTA.

Step-by-Step Synthesis Protocol

Step 1: Reaction Setup

-

In a 20 mL Schlenk tube or septum-capped vial, dissolve VPE (2.0 g, 13.4 mmol) in DMF (4.0 mL) . (Target ~3-4 M concentration).

-

Add CPADB (37.5 mg, 0.134 mmol) for a target DP of 100.[1]

-

Add AIBN (4.4 mg, 0.027 mmol) .

-

Add a magnetic stir bar.[1]

Step 2: Deoxygenation (Critical)

-

Method A (Freeze-Pump-Thaw): Perform 3 cycles.[1] Freeze in liquid N₂, evacuate <100 mTorr, thaw in warm water. Backfill with Nitrogen/Argon.[1]

-

Method B (Sparging): Bubble high-purity Nitrogen through the solution for 30 minutes via a long needle. Ensure the needle tip is at the very bottom.

Step 3: Polymerization

-

Place the sealed vessel in a pre-heated oil bath at 70 °C .

-

Stir at 300-500 RPM.

-

Timecourse:

-

4 hours: ~30-40% conversion (Expect low dispersity <1.15)

-

12 hours: ~70-80% conversion (Expect dispersity <1.25)

-

Avoid pushing to >90% conversion to prevent "dead" chain coupling.

-

Step 4: Quenching & Purification [1]

-

Remove vessel from heat and immerse in an ice bath. Open to air to quench radicals.

-

Dilute the reaction mixture with a small amount of DMF or Methanol (if too viscous).

-

Precipitation: Dropwise add the polymer solution into a large excess (10x volume) of cold Diethyl Ether or Hexanes .

-

Note: P(VPE) is polar. If it forms a sticky oil in ether, decant the solvent, redissolve in minimal methanol, and reprecipitate in cold Ethyl Acetate.[1]

-

-

Filter the solid precipitate and dry under vacuum at 40 °C for 24 hours.

Part 3: Characterization & Visualization

Key Characterization Techniques

| Technique | Purpose | Protocol Note |

| ¹H NMR | Conversion & Structure | Solvent: DMSO-d6 or MeOD.[1] Monitor disappearance of vinyl protons (5.5 - 6.0 ppm). Broadening of pyridine peaks indicates polymerization.[1] |

| GPC / SEC | Molecular Weight ( | Crucial: Use DMF + 0.1% LiBr as eluent. Standard THF GPC columns will absorb the pyridine ring, leading to peak tailing or complete sample loss.[1] |

Mechanistic Workflow (DOT Diagram)

Caption: The RAFT cycle for VPE. The "Main Equilibrium" step (Blue) shuttles the radical between chains, ensuring uniform growth.

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[2][3] Australian Journal of Chemistry, 58(6), 379–410.[1] Link

-

Convertine, A. J., et al. (2009).[1] Direct Synthesis of Chemically Active Poly(3-vinylpyridine) Nanoparticles via RAFT Polymerization. Macromolecules, 42(15), 5414–5421.[1] Link

-

Lokaj, J., & Poláková, L. (2008).[1] RAFT Polymerization of 4-Vinylpyridine with Dithiobenzoates. Journal of Applied Polymer Science, 109(2), 1146-1151.[1] Link

-

Sigma-Aldrich. (n.d.).[1] RAFT Agents for Controlled Radical Polymerization. Technical Guide. Link

Sources

Harnessing the Unique Functionality of 5-Ethenyl-2-pyridineethanol for Advanced Polymer Network Synthesis

An Application Note and Protocol Guide

Abstract

This document provides a detailed technical guide on the application of 5-Ethenyl-2-pyridineethanol as a functional monomer in the synthesis of advanced, stimuli-responsive polymer networks, such as hydrogels. While a less common monomer, its unique trifunctional structure—a polymerizable ethenyl group, a pH-sensitive pyridine ring, and a hydrophilic, modifiable ethanol moiety—offers compelling advantages for creating "smart" materials for drug delivery, tissue engineering, and biosensing. This guide will present the scientific rationale, representative experimental protocols, and characterization methods based on established principles of vinylpyridine and functional monomer chemistry.

Introduction: The Scientific Rationale

The pursuit of intelligent polymeric materials that can respond to specific environmental cues is a cornerstone of modern drug delivery and biomedical research. This compound is a uniquely structured monomer poised to address this need. Its utility stems from three key functional components:

-

The Ethenyl (Vinyl) Group: This is the primary site for polymerization, enabling its incorporation into polymer backbones via well-understood mechanisms like free-radical polymerization.[1][2]

-

The Pyridine Ring: The nitrogen atom on the pyridine ring has a pKa of approximately 4.5-5.0 when incorporated into a polymer.[3] This allows the polymer to exhibit pH-responsive behavior. In acidic environments (pH < pKa), the nitrogen is protonated, leading to electrostatic repulsion between chains and subsequent swelling of the polymer network. In neutral or basic environments (pH > pKa), the nitrogen is deprotonated, reducing repulsion and causing the network to shrink or collapse. This reversible swelling is ideal for triggered drug release in acidic microenvironments, such as tumors or endosomes.[4][5][6]

-

The Ethanol Group: This hydroxyl (-OH) moiety imparts hydrophilicity, improving water absorption and biocompatibility. Crucially, it also serves as a reactive handle for post-polymerization modification. It can be esterified or etherified to conjugate drugs, targeting ligands, or imaging agents, providing a platform for highly tailored functional materials.

Due to the specialized nature of this monomer, this guide synthesizes protocols from the well-documented chemistry of related vinylpyridines and hydroxyl-functionalized monomers to provide a robust framework for its application.

Table 1: Properties and Significance of Functional Moieties

| Functional Group | Chemical Moiety | Primary Role in Polymer | Key Benefit for Applications |

| Ethenyl | -CH=CH₂ | Polymerization | Forms the stable polymer backbone. |

| Pyridine | C₅H₄N | pH-Responsiveness | Enables triggered swelling/deswelling and drug release.[4][7] |

| Ethanol | -CH₂CH₂OH | Hydrophilicity & Conjugation Site | Enhances water compatibility and allows for covalent drug attachment. |

Conceptual Workflow: From Monomer to Functional Hydrogel

The overall process involves the copolymerization of a primary monomer, a crosslinking agent, and the functional monomer this compound to form a responsive hydrogel network.

Caption: Experimental workflow for hydrogel synthesis and testing.

Protocol: Synthesis of a pH-Responsive Hydrogel

This protocol describes the synthesis of a hydrogel using acrylamide as the primary structural monomer, N,N'-methylenebis(acrylamide) (MBA) as the crosslinker, and this compound (5-E2PE) as the functional, pH-responsive monomer.

Rationale for Component Selection

-

Acrylamide: A well-characterized, highly hydrophilic monomer that forms a robust, biocompatible polyacrylamide gel network.

-

MBA (Crosslinker): The divinyl structure of MBA is essential for forming covalent linkages between polymer chains, creating the insoluble 3D network that defines a hydrogel.[8] The concentration of MBA directly controls the crosslink density, which in turn governs the hydrogel's mechanical stiffness and equilibrium swelling ratio.

-

5-E2PE (Functional Monomer): Incorporated to impart pH-sensitivity. The molar ratio of acrylamide to 5-E2PE can be tuned to modulate the degree of the pH-responsive behavior.

-

APS/TEMED (Redox Initiator System): Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED) are a common redox pair that initiates free-radical polymerization at room temperature.[4] This is advantageous for thermally sensitive components and is a well-controlled, rapid initiation system.[2]

Materials & Reagents

| Reagent | Purpose | Supplier Example | Purity |

| Acrylamide | Primary Monomer | Sigma-Aldrich | ≥99% |

| This compound (5-E2PE) | Functional Monomer | Specialty Synthesis | >97% |

| N,N'-Methylenebis(acrylamide) (MBA) | Crosslinker | Sigma-Aldrich | ≥99% |

| Ammonium Persulfate (APS) | Initiator | Sigma-Aldrich | ≥98% |

| TEMED | Co-initiator/Catalyst | Sigma-Aldrich | ≥99% |

| Deionized (DI) Water | Solvent | In-house | 18.2 MΩ·cm |

| Phosphate Buffered Saline (PBS) | Swelling Media | Gibco | pH 7.4 |

| Acetate Buffer | Swelling Media | Sigma-Aldrich | pH 4.5 |

Step-by-Step Synthesis Protocol

-

Monomer Solution Preparation:

-

In a 50 mL beaker, dissolve 710 mg (10 mmol) of acrylamide and 82 mg (0.55 mmol, 5 mol% to acrylamide) of MBA in 20 mL of DI water.

-

To this solution, add 246 mg (1.65 mmol, 15 mol% to acrylamide) of this compound.

-

Stir gently with a magnetic stir bar until all components are fully dissolved. This is your pre-gel solution .

-

-

Degassing:

-